REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9]([NH:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[S:19][CH3:20])=[O:10].[C:21]([CH2:23][C:24](O)=[O:25])#[N:22].C(OC(=O)C)(=O)C>C1(C)C=CC=CC=1>[NH2:22][C:21]1[N:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[CH3:1])[C:9](=[O:10])[N:11]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[S:19][CH3:20])[C:24](=[O:25])[CH:23]=1
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Name
|
1-(2-Methylphenyl)-3-[2-(methylthio)benzyl]urea
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Quantity
|
23.47 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)NC(=O)NCC1=C(C=CC=C1)SC
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Name
|
|
Quantity
|
7.66 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Type
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CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
heated at 75°-80° C. for 30 h
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Duration
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30 h
|
Type
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TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
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TEMPERATURE
|
Details
|
The filtrate was heated
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Type
|
ADDITION
|
Details
|
treated with charcoal
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Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Type
|
DISSOLUTION
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Details
|
The resulting oil was dissolved in dichloromethane (300 ml)
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Type
|
ADDITION
|
Details
|
trietbylamine (8.15 g) added
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Type
|
STIRRING
|
Details
|
The mixture was stirred for 5 hours at room temperature
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the product was recrystallised from ethyl acetate
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC(N(C(N1C1=C(C=CC=C1)C)=O)CC1=C(C=CC=C1)SC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |